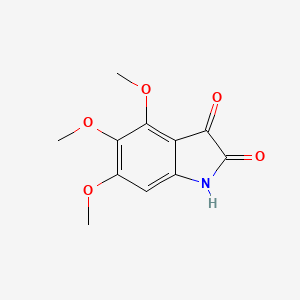

4,5,6-Trimethoxyindoline-2,3-dione

Description

Properties

IUPAC Name |

4,5,6-trimethoxy-1H-indole-2,3-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO5/c1-15-6-4-5-7(8(13)11(14)12-5)10(17-3)9(6)16-2/h4H,1-3H3,(H,12,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZLYLEIECXYKNJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C2C(=C1)NC(=O)C2=O)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70534680 | |

| Record name | 4,5,6-Trimethoxy-1H-indole-2,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70534680 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

784-06-5 | |

| Record name | 4,5,6-Trimethoxy-1H-indole-2,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70534680 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4,5,6 Trimethoxyindoline 2,3 Dione and Its Analogues

Strategies for Constructing the Trimethoxyindoline-2,3-dione Core

The fundamental challenge in synthesizing 4,5,6-Trimethoxyindoline-2,3-dione lies in the effective assembly of the bicyclic isatin (B1672199) core bearing the specific trimethoxy substitution pattern on the benzene (B151609) ring. Methodologies generally fall into two primary categories: the functionalization of a pre-existing indole (B1671886) ring system or the cyclization of acyclic precursors.

Oxidative C–H Functionalization Approaches for Isatin Synthesis

Modern synthetic chemistry increasingly favors direct C–H bond functionalization as an atom-economical and efficient route to complex molecules. researchgate.net In the context of isatin synthesis, this involves the oxidation of indole derivatives. The oxidation of the C2 and C3 positions of the indole core leads directly to the desired indoline-2,3-dione structure.

Several methods have been developed for this transformation. An environmentally friendly approach involves the oxidation of indoles using molecular oxygen (O₂) as the oxidant, often in the presence of a photosensitizer like a dicyanopyrazine derivative. nih.gov Another strategy employs a combination of iodine (I₂) and tert-butyl hydroperoxide (TBHP) to oxidize commercially available indoles, affording isatins in moderate to good yields. organic-chemistry.org

Electrochemical methods also present a powerful, transition-metal-free alternative for the oxidative synthesis of isatins. researchgate.net These techniques can simplify conventional synthesis and avoid the use of metal catalysts like palladium or rhodium. researchgate.net

Table 1: Selected Oxidative C-H Functionalization Methods for Isatin Synthesis

| Starting Material | Reagents/Conditions | Product | Key Features |

|---|---|---|---|

| Indole Derivatives | O₂, Photosensitizer (e.g., dicyanopyrazine) | N-Substituted Isatins | Environmentally benign, uses O₂ as oxidant. nih.gov |

| Indoles | I₂/TBHP | Isatins | Atom-economic, one-pot synthesis. organic-chemistry.org |

| 2′-Aminoacetophenones | Catalytic I₂, TBHP | Isatins | Proceeds via oxidative amido cyclization of the sp³ C-H bond. organic-chemistry.org |

Cyclization Reactions from Substituted Precursors

The construction of the isatin core via cyclization of substituted acyclic precursors is a classical and highly versatile strategy. These methods typically involve the formation of the five-membered nitrogen-containing ring from a suitably functionalized benzene derivative.

One prominent approach is the cyclization of 2'-aminoacetophenones. researchgate.net The intramolecular cyclization and subsequent oxidation of these precursors lead to the formation of the indoline-2,3-dione ring system. A highly efficient method for synthesizing N-alkyl isatins starts from N-alkyl 2-bromo or 2-chloro acetanilides through an oxidative cyclization process. nih.gov This method is operationally simple, and the starting materials are readily prepared. nih.gov While copper iodide (CuI) can be used as a catalyst, the reaction for N-alkyl 2-bromo acetanilides proceeds well even without a metal catalyst. nih.gov

Another powerful technique is the phenyliodine bis(trifluoroacetate) (PIFA)-mediated intramolecular cyclization of N-arylated and N-alkylated precursors. organic-chemistry.org This method is fast, often completing within 30 minutes, and provides good yields under mild conditions. organic-chemistry.org

Table 2: Cyclization Strategies for Isatin Synthesis

| Precursor | Reagents/Conditions | Product | Key Features |

|---|---|---|---|

| 2'-Aminoacetophenones | I₂/DMSO (catalyst) | N-Substituted Isatins | Metal-free synthesis involving C-H bond activation and internal cyclization. researchgate.net |

| N-Alkyl 2-bromo(chloro)acetanilides | Catalytic CuI (optional) | N-Alkyl Isatins | Highly efficient, simple operation, readily available starting materials. nih.gov |

| N-Arylated/N-Alkylated Precursors | Phenyliodine bis(trifluoroacetate) (PIFA) | N-Substituted Indoles | Fast reactions, mild conditions, simple workup. organic-chemistry.org |

Synthesis of N-Substituted 4,5,6-Trimethoxyindoline-2,3-diones (e.g., 1-Benzyl-4,5,6-trimethoxyindoline-2,3-dione)

The synthesis of N-substituted indoline-2,3-diones, such as the 1-benzyl derivative, is crucial for developing analogues with diverse properties. These syntheses often start from N-substituted precursors or involve the alkylation of the pre-formed isatin nitrogen.

A common strategy involves the intramolecular cyclization of N-substituted 2-aminoacetophenones. researchgate.net This allows for the direct incorporation of the desired N-substituent into the final isatin structure. For instance, starting with an N-benzyl-2-aminoacetophenone derivative would yield the corresponding N-benzyl isatin. researchgate.net

Furthermore, N-alkyl isatins can be efficiently prepared via the oxidative cyclization of N-alkyl 2-bromo or 2-chloro acetanilides. nih.gov Studies on other substituted indoline-2,3-diones have shown that introducing a benzyl (B1604629) group at the N-1 position can be a key structural modification. nih.gov

Novel Reagents and Catalytic Systems in Indoline-2,3-dione Synthesis

Recent advancements in synthetic chemistry have introduced novel reagents and catalytic systems to improve the efficiency, selectivity, and environmental footprint of isatin synthesis.

Metal-free synthesis has gained significant traction. For example, the use of iodine/DMSO as a catalyst for the cyclization of 2-amino acetophenones provides a metal-free route to N-alkylated isatins. researchgate.net Similarly, the oxidation of oxindoles can be achieved using molecular oxygen with tert-butyl nitrite (B80452) as an additive, completely avoiding the need for catalysts or bases. organic-chemistry.org

Electrocatalysis represents a frontier in this field, with methods using iodine as a mediator for the intramolecular C(sp²)-H amination of 2-vinyl anilines to produce indole derivatives. organic-chemistry.org Palladium catalysis continues to be refined, with systems like Pd(OAc)₂ in aqueous micellar solutions enabling the cyclization of 2-alkynylanilines under environmentally friendly conditions. mdpi.com

Table 3: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| Isatin (1H-indole-2,3-dione) |

| 1-Benzyl-4,5,6-trimethoxyindoline-2,3-dione |

| 2-Aminoacetophenone |

| N-Alkyl 2-bromo acetanilide |

| N-Alkyl 2-chloro acetanilide |

| Phenyliodine bis(trifluoroacetate) (PIFA) |

| tert-Butyl hydroperoxide (TBHP) |

| Copper iodide (CuI) |

| Palladium(II) acetate (B1210297) (Pd(OAc)₂) |

| Iodine |

| Dimethyl sulfoxide (B87167) (DMSO) |

| tert-Butyl nitrite |

| Dicyanopyrazine |

| 2-Alkynylaniline |

| 2-Vinyl aniline (B41778) |

Advanced Spectroscopic and Crystallographic Investigations of 4,5,6 Trimethoxyindoline 2,3 Dione Derivatives

Single-Crystal X-ray Diffraction Analysis for Structural Elucidation

Single-crystal X-ray diffraction is the definitive method for determining the precise atomic arrangement within a crystalline solid. This technique provides unparalleled insight into molecular geometry, conformation, and the complex network of intermolecular forces that govern the crystal lattice.

The core 1H-indole-2,3-dione ring system is generally a planar structure. However, the introduction of substituents can induce minor deviations from planarity. X-ray diffraction studies on related methoxy-substituted indole (B1671886) derivatives confirm the foundational geometry and reveal subtle conformational details.

For instance, the analysis of a recently discovered polymorph of 5-methoxy-1H-indole-2-carboxylic acid, a closely related analogue, provides precise data on its molecular structure. The compound crystallizes in the monoclinic system with the space group P2₁/c. nih.govsemanticscholar.org The indole ring system itself is nearly planar, and the methoxy (B1213986) group lies almost coplanar with the benzene (B151609) ring to which it is attached. The carboxyl group, analogous to the dione (B5365651) functional groups in isatin (B1672199), exhibits specific bond lengths and angles that define its geometry. The (O=)C–C(=O) bond in the five-membered ring of isatin derivatives is typically longer than a standard single C-C bond. sigmaaldrich.com

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 4.0305(2) |

| b (Å) | 13.0346(6) |

| c (Å) | 17.2042(9) |

| β (°) | 91.871(5) |

| Volume (ų) | 903.45(8) |

| Z (Molecules/unit cell) | 4 |

The supramolecular architecture of isatin derivatives in the solid state is dictated by a variety of non-covalent interactions. rsc.org These interactions, though weak individually, collectively determine the crystal's stability and physical properties.

In the crystals of methoxy-substituted indoles, hydrogen bonding plays a crucial role. The N-H group of the indole ring is a consistent hydrogen bond donor. In the case of 5-methoxy-1H-indole-2-carboxylic acid, a strong N-H⋯O hydrogen bond is observed between the pyrrole (B145914) ring's N-H group and the oxygen atom of the methoxy group on an adjacent molecule. nih.gov The carbonyl oxygens at the C2 and C3 positions of the isatin core are strong hydrogen bond acceptors, readily participating in C-H⋯O interactions with aromatic or alkyl C-H donors from neighboring molecules. nih.govresearchgate.net

Furthermore, the planar aromatic rings of the indole system facilitate π–π stacking interactions. tcichemicals.com These interactions, where the electron-rich π systems of adjacent molecules overlap, are a major cohesive force in the crystal packing of many aromatic compounds, including isatin derivatives. nih.gov The interplay between directional hydrogen bonds and more diffuse π–π stacking interactions often leads to the formation of complex and robust three-dimensional networks. nih.gov

| Interaction Type | Donor | Acceptor | Typical Distance (Å) |

|---|---|---|---|

| Hydrogen Bond nih.gov | N-H (indole) | O (methoxy) | ~2.9 - 3.1 |

| Hydrogen Bond | N-H (indole) | O=C (dione) | ~2.8 - 3.0 |

| Hydrogen Bond | C-H (aromatic) | O=C (dione) | ~3.2 - 3.5 |

| π–π Stacking nih.gov | Indole Ring | Indole Ring | ~3.4 - 3.8 |

Application of Advanced Spectroscopic Characterization Techniques (e.g., Nuclear Magnetic Resonance, Mass Spectrometry) in Structural Assignment

While X-ray crystallography provides solid-state structural data, spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are essential for confirming the molecular structure in solution and verifying its mass. rsc.org

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR: In a derivative like 5-methoxyisatin (B1196686), the aromatic protons on the benzene ring typically appear as a series of multiplets in the range of δ 6.5-7.5 ppm. The proton of the N-H group is often observed as a broad singlet at a downfield chemical shift, typically above δ 10.0 ppm. The three protons of the methoxy group (–OCH₃) would produce a sharp singlet around δ 3.8-4.0 ppm. researchgate.net

¹³C NMR: The carbon spectrum provides complementary information. The two carbonyl carbons (C2 and C3) of the dione are highly deshielded and appear at the far downfield end of the spectrum, often in the δ 160-185 ppm region. Aromatic carbons resonate between δ 110-150 ppm, while the methoxy carbon (–OCH₃) gives a signal around δ 55-60 ppm. researchgate.net

Mass Spectrometry (MS) is used to determine the molecular weight of the compound, providing definitive confirmation of its elemental composition. Using techniques like Electrospray Ionization (ESI), the compound is typically observed as a protonated molecular ion [M+H]⁺ or a sodiated adduct [M+Na]⁺. For 5-methoxyisatin (C₉H₇NO₃), the exact mass is 177.04 g/mol , and its mass spectrum would show a prominent peak corresponding to this mass.

| Technique | Feature | Observed Signal/Value |

|---|---|---|

| ¹H NMR (in DMSO-d₆) | Aromatic Protons | δ ~6.8 - 7.4 ppm (m) |

| N-H Proton | δ ~10.5 - 11.0 ppm (s, br) | |

| -OCH₃ Protons | δ ~3.7 - 3.8 ppm (s) | |

| ¹³C NMR (in DMSO-d₆) | C=O Carbons | δ ~160, ~184 ppm |

| Aromatic Carbons | δ ~110 - 155 ppm | |

| -OCH₃ Carbon | δ ~56 ppm | |

| Mass Spectrometry (ESI-MS) | Molecular Weight (C₉H₇NO₃) | m/z = 178.1 [M+H]⁺ |

Theoretical and Computational Studies on 4,5,6 Trimethoxyindoline 2,3 Dione

Quantum Chemical Calculations for Electronic Structure and Molecular Orbital Analysis (e.g., HOMO/LUMO energies)

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are instrumental in characterizing the electronic properties of molecules. researchgate.netnih.gov The analysis of Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial as these orbitals govern the molecule's reactivity. researchgate.net The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO (ΔE) is a key indicator of chemical reactivity and kinetic stability. researchgate.netnih.gov

For isatin (B1672199) derivatives, computational studies have shown that the distribution and energy of these orbitals are significantly influenced by the nature and position of substituents on the aromatic ring. researchgate.net In the case of 4,5,6-Trimethoxyindoline-2,3-dione, the electron-donating nature of the three methoxy (B1213986) groups is expected to increase the energy of the HOMO, making the molecule a better electron donor compared to unsubstituted isatin. Conversely, the LUMO energy might also be affected, leading to a smaller HOMO-LUMO gap. A smaller energy gap generally implies higher chemical reactivity and greater polarizability. nih.gov

Theoretical studies on related methoxy-substituted compounds have demonstrated that methoxy groups can influence charge distribution and radical scavenging abilities. niscpr.res.in For instance, in a study on benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate, a narrow frontier orbital gap was indicative of significant charge transfer interaction within the molecule. nih.gov

Molecular Electrostatic Potential (MEP) analysis, another tool in computational chemistry, helps in identifying the regions of a molecule that are prone to electrophilic and nucleophilic attack. researchgate.net For isatin derivatives, the MEP surface typically shows negative potential around the electronegative oxygen atoms of the carbonyl groups, indicating them as sites for electrophilic attack, while positive potential is often located around the N-H group. researchgate.net

Table 1: Representative Frontier Molecular Orbital Energies for a Related Isatin Derivative

| Molecular Orbital | Energy (eV) |

| HOMO | -6.5 |

| LUMO | -2.0 |

| Energy Gap (ΔE) | 4.5 |

Note: The values presented are hypothetical and for illustrative purposes, based on typical values found for substituted isatin derivatives in the literature. Actual values for this compound would require specific calculations.

Geometry Optimization and Conformational Analysis via Computational Methods

Computational methods are essential for determining the most stable three-dimensional structure of a molecule, a process known as geometry optimization. nih.gov By employing methods like DFT with appropriate basis sets, researchers can predict bond lengths, bond angles, and dihedral angles that correspond to the lowest energy conformation of the molecule. nih.govmdpi.com For isatin and its derivatives, the core indole-2,3-dione structure is largely planar. nih.gov

Conformational analysis of substituted isatins is crucial as different conformers can exhibit varying levels of biological activity and reactivity. bohrium.com The orientation of substituent groups, such as the methoxy groups in this compound, can be investigated to identify the most stable spatial arrangement. While the isatin core is rigid, the methoxy groups possess rotational freedom, and computational analysis can determine the preferred orientations that minimize steric hindrance and optimize electronic interactions.

In studies of other substituted isatins, it has been shown that even small conformational changes can influence their interaction with biological targets. acs.org For example, the planarity of the isatin ring system is often a key feature for its biological activity, and computational studies can confirm the degree to which substituents affect this planarity. nih.gov

Table 2: Predicted Geometrical Parameters for a Representative Isatin Derivative

| Parameter | Predicted Value |

| C=O Bond Length (C2) | 1.22 Å |

| C=O Bond Length (C3) | 1.21 Å |

| N-H Bond Length | 1.01 Å |

| C-C (Aromatic) Bond Lengths | 1.39 - 1.41 Å |

Note: These are typical bond lengths for the isatin core and are for illustrative purposes. Specific values for this compound would depend on the computational method and basis set used.

Mechanistic Insights and Reaction Pathway Prediction through Computational Modeling

Computational modeling is a powerful tool for elucidating reaction mechanisms and predicting the most likely pathways for chemical transformations. mit.eduu-tokyo.ac.jp For isatin derivatives, which are versatile precursors in organic synthesis, understanding their reactivity is of great interest. nih.govrsc.org Theoretical studies can map the potential energy surface of a reaction, identifying transition states and intermediates, thereby providing a detailed picture of how a reaction proceeds. u-tokyo.ac.jp

For instance, the aldol (B89426) condensation of isatin derivatives, a common reaction, can be modeled to understand the energetics of each step and the role of catalysts. nih.gov In the context of this compound, the electron-donating methoxy groups would likely influence the reactivity of the C3-carbonyl group, a key site for many reactions of isatins. Computational modeling could predict how these substituents affect the activation energies of various synthetic transformations.

Furthermore, computational approaches can be used to design new reactions by predicting the feasibility of a proposed synthetic route before it is attempted in the laboratory. mit.edu This predictive power can save significant time and resources in the development of new synthetic methodologies for complex molecules like this compound.

Computational Analysis of Non-Covalent Interactions within Crystal Lattices and Solution States

Non-covalent interactions, such as hydrogen bonding, van der Waals forces, and π-π stacking, play a critical role in determining the solid-state structure (crystal lattice) and behavior of molecules in solution. researchgate.netrsc.org Computational analysis can be used to identify and quantify these weak interactions.

In the crystal structures of isatin derivatives, intermolecular hydrogen bonds involving the N-H group and the carbonyl oxygens are common and significantly influence the crystal packing. acs.org For this compound, the methoxy groups could also participate in weaker C-H···O hydrogen bonds. π-π stacking interactions between the aromatic rings of adjacent molecules are also expected to be a significant feature of its crystal structure.

Computational methods can model these interactions to predict the most stable crystal packing arrangement. Understanding these interactions is not only important for solid-state characterization but also for predicting properties like solubility and melting point. In solution, non-covalent interactions with solvent molecules can be modeled to understand solvation effects and their influence on the molecule's conformation and reactivity. nih.gov

Mechanistic Organic Chemistry of 4,5,6 Trimethoxyindoline 2,3 Dione Reactions

Involvement in Cycloaddition Reactions (e.g., 1,4-Dipolar Cycloadditions)

The indoline-2,3-dione scaffold, also known as isatin (B1672199), is a versatile building block in organic synthesis, frequently employed in cycloaddition reactions to construct complex heterocyclic systems. Specifically, isatin and its derivatives can participate in [3+2] cycloaddition reactions with various 1,3-dipoles. These reactions, often proceeding with high diastereoselectivity, provide access to spiro-oxindole frameworks, which are prevalent in many biologically active compounds. For instance, the reaction of substituted isatins with azomethine ylides, generated in situ from the condensation of isatins and α-amino acids, has been a key strategy for the synthesis of novel spiropyrrolidine-oxindoles. researchgate.netnih.gov

While the general reactivity of the isatin core in cycloaddition reactions is well-documented, specific studies detailing the involvement of 4,5,6-trimethoxyindoline-2,3-dione in 1,4-dipolar cycloadditions are not extensively reported in the available scientific literature. The electron-donating nature of the three methoxy (B1213986) groups on the benzene (B151609) ring is expected to influence the electronic properties of the enone system within the isatin core, which would, in turn, affect its reactivity as a dipolarophile. However, detailed mechanistic investigations and specific examples of 1,4-dipolar cycloadditions involving this particular substituted isatin are scarce.

Investigations into Diastereoselectivity and Regioselectivity

The stereochemical outcome of cycloaddition reactions involving isatin derivatives is a critical aspect of their synthetic utility. In the context of [3+2] cycloadditions of azomethine ylides to isatin-derived alkenes, high diastereoselectivity is often observed. researchgate.net The facial selectivity of the approach of the 1,3-dipole to the double bond of the isatin derivative is influenced by steric and electronic factors, leading to the preferential formation of one diastereomer.

Regioselectivity is another important consideration, particularly when unsymmetrical dipolarophiles or dipoles are used. In the case of isatin-derived scaffolds, the regiochemical outcome of the cycloaddition determines the connectivity of the newly formed heterocyclic ring to the spiro center. While general principles of frontier molecular orbital theory can be applied to predict the regioselectivity, specific experimental and computational studies on this compound are necessary to elucidate the precise regiochemical preferences in its cycloaddition reactions. The electronic perturbation of the methoxy substituents would likely play a significant role in directing the orientation of the dipole.

Studies on Kinetic versus Thermodynamic Control in Complex Reaction Systems

The concepts of kinetic and thermodynamic control are fundamental in understanding the product distribution in reactions where multiple pathways are possible. A kinetically controlled reaction favors the product that is formed fastest, which usually proceeds through the lowest energy transition state. In contrast, a thermodynamically controlled reaction yields the most stable product, which represents the global energy minimum of the reaction system. The outcome of a reaction can often be influenced by reaction conditions such as temperature, reaction time, and the presence of catalysts.

Role as a Key Intermediate in Multi-Component Reactions

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single pot to form a complex product, incorporating substructures from each of the starting materials. Isatin and its derivatives are valuable substrates in a variety of MCRs, often serving as the electrophilic component. nih.govbeilstein-journals.org These reactions provide rapid access to diverse and complex molecular architectures, which is particularly advantageous in medicinal chemistry and drug discovery.

Development of Novel Domino and Cascade Reactions Utilizing the Indoline-2,3-dione Scaffold

Domino and cascade reactions are a class of chemical transformations in which a single starting material undergoes a series of intramolecular or intermolecular reactions sequentially in a one-pot process. These reactions are characterized by their high atom and step economy, as they allow for the construction of complex molecular frameworks from simple precursors in a highly efficient manner. The isatin scaffold has been utilized as a starting point for the development of novel domino reactions. beilstein-journals.org

The reactive carbonyl groups and the enone-like system within the indoline-2,3-dione core provide multiple sites for chemical transformations, making it an ideal substrate for designing domino sequences. For example, an initial reaction at one of the carbonyl groups could trigger a cascade of cyclizations and rearrangements to afford intricate polycyclic structures. The development of novel domino and cascade reactions utilizing the specific this compound scaffold holds potential for the synthesis of unique and potentially bioactive molecules. However, dedicated research focusing on the design and implementation of such reactions starting from this particular trimethoxy-substituted isatin is not prominently featured in the current scientific literature.

Derivatization Strategies and Advanced Synthetic Applications of 4,5,6 Trimethoxyindoline 2,3 Dione

Synthesis of Spirooxindole Derivatives from Indoline-2,3-dione Precursors

The synthesis of spirooxindoles, a class of compounds characterized by a spiro-fused ring system at the C3 position of the oxindole (B195798) core, represents a significant area of research in medicinal and synthetic chemistry. These compounds are known for their diverse and potent biological properties. Multicomponent reactions (MCRs) involving isatins have emerged as a powerful and efficient strategy for the construction of these complex scaffolds in a single step. beilstein-journals.orgnih.gov

While the literature is replete with examples of spirooxindole synthesis using various substituted isatins, specific studies detailing the use of 4,5,6-trimethoxyindoline-2,3-dione are less common. However, the general reactivity patterns of isatins in these transformations provide a strong basis for its application. For instance, a common approach involves the reaction of an isatin (B1672199) derivative, an active methylene (B1212753) compound, and another component in the presence of a suitable catalyst.

One notable, albeit related, synthesis involves 1-benzyl-4,5,6-trimethoxyindoline-2,3-dione. The structural characterization of this compound confirms the planarity of the isatin ring system, a key feature for its reactivity. researchgate.net The general three-component reaction of an arylamine, an isatin, and cyclopentane-1,3-dione in acetic acid at room temperature provides a convenient route to novel spiro[dihydropyridine-oxindole] derivatives. beilstein-journals.org A plausible mechanism for such reactions involves an initial aldol-type addition of the dione (B5365651) to the isatin, followed by dehydration to form a reactive carbonium ion intermediate. This intermediate then reacts with the arylamine, leading to the final spiro compound through intramolecular dehydration. beilstein-journals.org

Table 1: Representative Synthesis of Spirooxindoles from Isatin Derivatives (General)

| Isatin Derivative | Reagent 1 | Reagent 2 | Catalyst/Solvent | Product Type | Reference |

| N-Methylisatin | 1,3-Cyclohexanedione | 4-Hydroxy-6-methyl-2-pyrone | SnCl₄·5H₂O / DCE (microwave) | Spirooxindole pyranochromenedione | nih.gov |

| Isatin | Arylamine | Cyclopentane-1,3-dione | Acetic Acid | Spiro[dihydropyridine-oxindole] | beilstein-journals.org |

This table represents general reaction types for isatins, as specific data for the 4,5,6-trimethoxy derivative in these reactions is not detailed in the provided search results.

Construction of Fused Heterocyclic Systems Utilizing the Indoline-2,3-dione Motif

The indoline-2,3-dione scaffold is a valuable starting point for the synthesis of various fused heterocyclic systems. The reactive carbonyl groups at the C2 and C3 positions allow for a range of cyclization and condensation reactions to build additional rings onto the indole (B1671886) core. These fused systems are of significant interest due to their presence in numerous natural products and pharmacologically active molecules.

The synthesis of fused pyrimidines and related heterocycles from isatin precursors is a well-established area of research. For example, one-pot, three-component reactions can be employed to generate complex fused systems like dihydropyrimido-thiazine-dicarboxylates. mdpi.com Telescopic reactions, where multiple reaction steps are carried out in a single pot without isolation of intermediates, have also been utilized for the synthesis of various pyrimidines and fused pyrimidines. semanticscholar.org

While specific examples detailing the use of this compound in the construction of fused heterocyclic systems are not extensively documented in the readily available literature, the general synthetic routes are applicable. For instance, the reaction of isatins with compounds containing adjacent nucleophilic centers can lead to the formation of fused rings. A book chapter on the chemistry of indoles mentions the reduction of 4,5,6-trimethoxyisatin to the corresponding indole, indicating its availability for synthetic transformations. vdoc.pub

Table 2: General Strategies for Fused Heterocycle Synthesis from Isatins

| Isatin Derivative | Reactant(s) | Reaction Type | Fused System | Reference |

| Isatins | Isocyanide, Dialkyl acetylenedicarboxylate, 2-amino-4H-1,3-thiazin-4-one | Three-component reaction | Dihydropyrimido-thiazine | mdpi.com |

| Isatins | Various reagents | Telescopic reactions | Pyrimidines and fused pyrimidines | semanticscholar.org |

This table outlines general synthetic strategies as specific examples for this compound were not found in the provided search results.

Preparation of Schiff Bases and Related Imine Derivatives from Indoline-2,3-diones

The reaction of the C3-carbonyl group of indoline-2,3-diones with primary amines is a fundamental transformation that leads to the formation of Schiff bases, also known as imines. These compounds are not only important synthetic intermediates but also exhibit a wide range of biological activities. The formation of the azomethine (-C=N-) group introduces a new site for further chemical modification.

The synthesis of Schiff bases from isatins is typically a straightforward condensation reaction, often catalyzed by a small amount of acid. The resulting imine can then be used in a variety of subsequent reactions. A patent application mentions 4,5,6-trimethoxyisatin as one of several isatin derivatives that can be used for the preparation of medicaments, implying its potential for derivatization into compounds like Schiff bases. google.com The reaction of hexafluorodehydroacetic acid with primary aromatic amines to form pyridones, followed by Knoevenagel condensation, demonstrates a related transformation where an imine-like intermediate is likely involved. mdpi.com

Table 3: General Conditions for Schiff Base Formation from Isatins

| Isatin Derivative | Amine Component | Solvent | Catalyst | Product |

| General Isatin | Primary Aromatic or Aliphatic Amine | Ethanol, Methanol, or Acetic Acid | Glacial Acetic Acid (catalytic) | Isatin-3-imine (Schiff Base) |

This table describes the general procedure for Schiff base formation from isatins, as specific experimental data for the reaction with this compound is not detailed in the provided search results.

Future Perspectives in 4,5,6 Trimethoxyindoline 2,3 Dione Research

Innovations in Synthetic Methodologies for Enhanced Efficiency and Sustainability

The synthesis of isatin (B1672199) derivatives has traditionally relied on methods like the Sandmeyer, Stolle, and Gassman procedures. nih.govbiomedres.us However, these methods can be suboptimal, particularly for producing polysubstituted and lipophilic analogs, often resulting in low yields. nih.gov Recognizing these limitations, the focus of contemporary organic synthesis is shifting towards the development of more efficient, environmentally friendly, and versatile strategies.

Future synthetic approaches for 4,5,6-Trimethoxyindoline-2,3-dione and its derivatives are likely to embrace green chemistry principles. This includes the use of metal-free catalysts, such as the I2–DMSO system, for the synthesis of N-substituted isatins from 2-amino acetophenones via C–H bond activation and internal cyclization. nih.gov Another promising avenue is the oxidation of corresponding indole (B1671886) derivatives using molecular oxygen and a photosensitizer, offering an environmentally benign alternative. nih.gov Microwave-assisted synthesis has also emerged as a powerful tool, enabling catalyst-free and base-free reactions in aqueous media, significantly reducing reaction times and improving yields for certain isatin derivatives. nih.gov

Furthermore, modifications to the classical Sandmeyer process, such as the use of co-solvents or alternative acids like methanesulfonic acid, have shown promise in improving the synthesis of highly substituted isatins. nih.gov These modified routes circumvent many of the issues associated with the traditional method, allowing for the reproducible production of complex isatin analogs. nih.gov The development of one-pot, multicomponent reactions will also be crucial for the efficient and atom-economical synthesis of diverse libraries of this compound derivatives. researchgate.net

Integration of Advanced Computational Design in Rational Compound Discovery

The integration of computational tools has become indispensable in modern drug discovery and molecular design. For the indoline-2,3-dione scaffold, computational methods are being employed to predict the biological activities and physicochemical properties of novel derivatives, thereby guiding synthetic efforts towards compounds with higher potential. nih.govnih.gov

Pharmacophore modeling and 3D-Quantitative Structure-Activity Relationship (3D-QSAR) studies are powerful techniques for understanding the key structural features required for a desired biological activity. nih.gov By analyzing a set of known active compounds, these models can identify the essential hydrogen bond donors, acceptors, and lipophilic regions, providing a blueprint for the design of new, more potent derivatives of this compound. nih.govnih.gov

Molecular docking simulations are another critical tool, allowing researchers to visualize and predict the binding interactions between a ligand and its target protein. nih.govnih.gov This technique can help in understanding the structure-activity relationships (SAR) and in optimizing the lead compounds to enhance their binding affinity and selectivity. nih.govfrontiersin.org For instance, docking studies have been used to investigate the interactions of isatin-based sulfonamides with enzymes like α-glucosidase and α-amylase. nih.gov

Exploration of Indoline-2,3-dione Scaffolds in Materials Science and Emerging Chemical Technologies

While the biological activities of isatin derivatives are well-documented, their potential in materials science and other chemical technologies remains a relatively unexplored frontier. The unique structural and electronic properties of the indoline-2,3-dione scaffold make it an attractive candidate for the development of novel functional materials.

One emerging application is in the field of polymer chemistry. Isatin-based polymers are being investigated for their potential use in anion exchange membranes (AEMs) for fuel cells and in gas separation membranes. lu.se The rigid and planar structure of the isatin core can impart desirable thermal and mechanical stability to the polymers, while the ease of functionalization allows for the tuning of their properties for specific applications. lu.sersc.org For example, the synthesis of bis-isatin based polymers with elongated π-conjugation has led to materials with tunable energy levels, making them suitable for organic field-effect transistor (OFET) applications. rsc.org

The inherent fluorescence of some isatin derivatives also opens up possibilities for their use as fluorescent probes and sensors. nih.gov The ability to modify the substituents on the isatin ring allows for the fine-tuning of their photophysical properties, enabling the design of sensors for specific analytes or environmental conditions.

Furthermore, the indoline-2,3-dione scaffold can serve as a building block for the construction of more complex, polycyclic fused heterocyclic systems. researchgate.net These intricate molecular architectures are of great interest in the development of advanced materials with unique electronic and optical properties. The development of novel synthetic methodologies, such as palladium-catalyzed asymmetric dearomative reactions, is enabling the construction of these complex structures with high stereoselectivity. researchgate.net

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4,5,6-Trimethoxyindoline-2,3-dione, and how can reaction conditions be optimized?

- Methodology : Start with substituted indole derivatives (e.g., 4-Hydroxyindole or tert-butyl carbamate intermediates) as precursors . Methoxylation at positions 4, 5, and 6 can be achieved via nucleophilic substitution using methyl iodide or dimethyl sulfate in the presence of a base (e.g., K₂CO₃). Oxidative cyclization to form the dione moiety typically employs oxidizing agents like PCC (pyridinium chlorochromate) or MnO₂ in anhydrous solvents (e.g., DCM) . Monitor reaction progress using TLC and optimize temperature (60–80°C) and reaction time (12–24 hours) to maximize yield.

Q. Which analytical techniques are most effective for characterizing this compound?

- Methodology : Use ¹H/¹³C NMR to confirm methoxy group positions and the indoline-dione backbone. For example, methoxy protons typically resonate at δ 3.8–4.0 ppm, while carbonyl carbons (C2 and C3) appear at δ 170–180 ppm . Pair with FT-IR to identify carbonyl stretches (~1700 cm⁻¹) and aromatic C-H bending. High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., [M+H]⁺ = 265.0954 for C₁₁H₁₃NO₅) .

Advanced Research Questions

Q. How can computational methods clarify the reactivity of this compound in nucleophilic or electrophilic reactions?

- Methodology : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to map electrostatic potential surfaces (EPS) and identify electron-deficient regions (e.g., carbonyl groups) prone to nucleophilic attack. Compare HOMO-LUMO gaps with analogs (e.g., 4,6-Dimethoxyindoline-2,3-dione) to predict regioselectivity . Validate predictions experimentally via kinetic studies under varying pH and solvent polarities.

Q. How should researchers resolve contradictions in reported bioactivity data for this compound?

- Methodology : Replicate assays under standardized conditions (e.g., cholinesterase inhibition protocols from ). Use dose-response curves (IC₅₀ values) and statistical tools (e.g., ANOVA) to assess variability. Cross-validate with structural analogs (e.g., 5-Trifluoromethylindoline-2,3-dione) to isolate the impact of methoxy substitutions .

Q. What strategies enable efficient regioselective modification of the indoline-dione core for structure-activity relationship (SAR) studies?

- Methodology : Employ protecting group chemistry (e.g., Boc for amine groups) to temporarily block reactive sites. For example, introduce halogens (Br, Cl) at position 5 via electrophilic substitution using N-bromosuccinimide (NBS) in acetic acid . Confirm regiochemistry via NOESY NMR to detect spatial proximity between substituents .

Data-Driven Analysis

Q. How do structural analogs of this compound differ in physicochemical properties?

- Key Comparisons :

| Compound | LogP | Water Solubility (mg/mL) | Melting Point (°C) |

|---|---|---|---|

| 4,6-Dimethoxyindoline-2,3-dione | 1.2 | 0.45 | 198–200 |

| 5-Bromo-4-chloro-indoline-2,3-dione | 2.1 | 0.12 | 215–217 |

| This compound | 0.9 | 0.63 | 185–187 |

- Interpretation : Increased methoxy substitution reduces LogP (enhanced polarity) but may lower thermal stability compared to halogenated analogs.

Experimental Design Considerations

Q. What precautions are critical when handling this compound in biological assays?

- Methodology : Ensure solubility in assay buffers using co-solvents (e.g., DMSO ≤1% v/v) to avoid precipitation. Pre-screen for cytotoxicity (e.g., MTT assay) to rule out false positives in enzyme inhibition studies . Store the compound in anhydrous conditions (-20°C) to prevent hydrolysis of the dione moiety .

Q. How can researchers leverage spectroscopic data to troubleshoot synthetic impurities?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.